Bis(diphenylphosphino)acetylene

Catalog No.
S1894860
CAS No.
5112-95-8
M.F
C26H20P2
M. Wt
394.4 g/mol
Availability
In Stock
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Bis(diphenylphosphino)acetylene

CAS Number

5112-95-8

Product Name

Bis(diphenylphosphino)acetylene

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane

Molecular Formula

C26H20P2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Ligand in Transition-Metal Catalysis

BDPA acts as a bidentate ligand, meaning it can bind to a metal center using two donor sites from the phosphine groups. This makes it a valuable tool in transition-metal catalysis, where a metal catalyst facilitates various organic transformations.

Studies have shown BDPA's effectiveness in numerous coupling reactions, including:

  • Heck reaction
  • Suzuki-Miyaura coupling
  • Sonogashira coupling reaction
  • Negishi coupling reaction
  • Stille coupling reaction
  • Hiyama coupling reaction

The specific properties of BDPA, such as its steric bulk and electronic nature, can influence the activity and selectivity of the catalyst in these reactions.

Building Block in Organic Synthesis

The presence of the reactive alkyne unit allows BDPA to participate in various cycloaddition reactions, which are useful for constructing complex molecules. By reacting BDPA with other reagents, researchers can synthesize new organic compounds with diverse functionalities.

Here are some examples of cycloaddition reactions involving BDPA:

  • [2+1] cycloaddition with metal carbonyls [Source: scientific literature]
  • [3+2] cycloaddition with azides [Source: scientific literature]

Bis(diphenylphosphino)acetylene is an organophosphorus compound characterized by its unique structure, featuring two diphenylphosphino groups attached to an acetylene moiety. Its chemical formula is C20H18P2, and it serves as a versatile ligand in coordination chemistry due to the presence of multiple reactive sites. This compound exhibits significant potential in catalysis and material science, particularly in the formation of metal complexes.

dppa acts as a bidentate chelating ligand, binding to the transition metal center through both phosphorus atoms. This creates a well-defined coordination environment around the metal, influencing its reactivity towards organic substrates in catalytic cycles []. The specific details of the mechanism vary depending on the particular cross-coupling reaction.

, often acting as a bidentate ligand. Notable reactions include:

  • Coordination with Transition Metals: It forms stable complexes with transition metals such as tantalum and platinum. For instance, reactions with tantalum dichloride lead to the formation of dinuclear products with coupled acetylenes and phosphine-metal bonds .
  • Reactivity with Group 4 Metallocenes: The compound has been shown to coordinate with group 4 metallocenes, demonstrating its ability to stabilize metal centers through phosphine coordination .
  • Formation of Binuclear Complexes: In reactions involving transition metals like manganese, bis(diphenylphosphino)acetylene can yield binuclear complexes that are valuable for catalytic applications .

Several methods exist for synthesizing bis(diphenylphosphino)acetylene:

  • Direct Synthesis: The compound can be synthesized by reacting diphenylphosphine with acetylene under controlled conditions, often requiring catalysts to facilitate the reaction.
  • Metal-Catalyzed Processes: Transition metal catalysts can be employed to enhance the yield and purity of bis(diphenylphosphino)acetylene during synthesis .
  • Modification of Existing Ligands: It can also be synthesized through the modification of existing phosphine ligands by introducing acetylene functionalities.

Bis(diphenylphosphino)acetylene has several applications:

  • Catalysis: It is utilized as a ligand in various catalytic processes, particularly in transition metal catalysis for organic transformations.
  • Material Science: The compound's ability to form stable complexes makes it useful in developing new materials, including polymers and nanomaterials.
  • Coordination Chemistry: Its unique structure allows for the formation of diverse metal-ligand complexes, which are important for research in inorganic chemistry.

Studies on the interactions of bis(diphenylphosphino)acetylene with various metals have revealed insights into its coordination behavior. The ligand's electron-donating properties enhance the stability of metal complexes formed, influencing their reactivity and selectivity in catalysis . Additionally, investigations into its binding affinity with different metal centers have provided valuable data for understanding its role in catalysis.

Bis(diphenylphosphino)acetylene shares similarities with other organophosphorus compounds but stands out due to its unique acetylene linkage. Here are some comparable compounds:

Compound NameStructureUnique Features
DiphenylphosphinePh2PSimple phosphine without acetylene functionality
Bis(triphenylphosphine)acetylene(Ph3P)2C≡C(Ph3P)2More sterically hindered due to bulky triphenyl groups
PhenylacetylenePhC≡CHLacks phosphorus functionality

Uniqueness

Bis(diphenylphosphino)acetylene's unique property lies in its dual function as both a phosphine donor and an acetylene component, allowing it to participate in a broader range of

Direct Synthesis from Acetylene and Diphenylphosphine Derivatives

The direct synthesis of bis(diphenylphosphino)acetylene from acetylene and diphenylphosphine derivatives represents one of the most fundamental approaches to accessing this important ligand class [1]. This methodology involves the formation of carbon-phosphorus bonds through nucleophilic addition reactions between phosphine derivatives and acetylene substrates [2].

The classical approach utilizes the reaction of mono-Grignard reagents of acetylene with chlorodiphenylphosphine under carefully controlled conditions [2]. The preparation begins with the formation of acetylene Grignard reagents, typically conducted at temperatures ranging from negative twenty to negative ten degrees Celsius under nitrogen atmosphere [3]. The subsequent reaction with chlorodiphenylphosphine proceeds through nucleophilic substitution, yielding the desired bis(diphenylphosphino)acetylene products [2].

Temperature control emerges as a critical parameter in these synthetic transformations [3]. Reactions conducted at temperatures below negative ten degrees Celsius demonstrate superior yields and selectivity compared to those performed at ambient conditions [4]. The optimal temperature range of negative twenty to negative ten degrees Celsius prevents thermal decomposition of sensitive intermediates while maintaining sufficient reaction rates [4].

Alternative synthetic routes employ lithium acetylide intermediates generated through treatment of diphenylphosphino acetylene with butyllithium [2]. This approach offers enhanced selectivity for the formation of unsymmetrical bis(phosphino)acetylenes when combined with appropriate chlorophosphine reagents [2]. The reaction of lithium diphenylphosphino acetylide with chlorobis(pentafluorophenyl)phosphine yields the corresponding bis(phosphine) in sixty-six percent yield [2].

Research Findings and Yield Data

Starting MaterialReaction ConditionsProduct YieldReference
Acetylene + DiphenylphosphineRoom temperature, inert atmosphere44-89% [1]
Grignard reagent + PCl₃-20 to -10°C, N₂, 3 hours70-80% [3]
Li-acetylide + ClPPh₂Et₂O/hexane, room temperature66% [2]

The Grignard-based methodology demonstrates particular utility for large-scale preparations [3]. The reaction of tert-butyl chloride with magnesium generates the corresponding Grignard reagent, which subsequently reacts with phosphorus trichloride to afford the desired phosphine derivatives [3]. Yields typically range from seventy to eighty percent when proper temperature control and inert atmosphere conditions are maintained [3].

Recent investigations have explored the use of diethylaminodiphenylphosphine as an alternative phosphorus source [5]. This approach involves the condensation of diethylaminodiphenylphosphine with acetylene derivatives in sealed vessels, yielding the corresponding phosphino acetylenes in moderate yields [5]. The reaction proceeds through initial nucleophilic attack followed by elimination of diethylamine [5].

Bridge Formation in Cycloplatinated(II) Complexes

The formation of bridging bis(diphenylphosphino)acetylene complexes with cycloplatinated systems represents a sophisticated synthetic methodology that enables the construction of multinuclear platinum frameworks [6]. These approaches leverage the bifunctional nature of bis(diphenylphosphino)acetylene to create structurally complex organometallic assemblies [7].

The synthesis of binuclear cycloplatinated complexes typically involves the reaction of mononuclear platinum precursors with stoichiometric quantities of bis(diphenylphosphino)acetylene [6]. The general methodology employs complexes of the type [PtMe(SMe₂)(C^N)] where C^N represents cyclometalated ligands such as deprotonated 2-phenylpyridine or benzo[h]quinoline [6]. Treatment with 0.5 equivalents of bis(diphenylphosphino)acetylene at room temperature in tetrahydrofuran or dichloromethane solutions yields the corresponding binuclear complexes [6].

The reaction mechanism proceeds through initial coordination of one phosphorus center to the platinum metal, followed by intramolecular cyclization involving the second phosphorus atom [6]. This process generates highly strained four-membered heterometallacycles containing the rare diphenylphosphino-acetylene fragment [1] [8]. The resulting complexes exhibit remarkable stability despite the ring strain inherent in the four-membered metallacyclic structure [1].

Structural Characterization Data

Complex TypeMetal CentersBridge Length (Å)Pt-P Distance (Å)Yield (%)
[Pt₂Me₂(ppy)₂(μ-dppac)]23.85-4.022.17-2.1975-85
[Pt₂Me₂(bzq)₂(μ-dppac)]23.88-4.052.18-2.2078-83
[Pt₄Me₄(μ-dppac)₂(pbz)₂Cl₂]43.92-4.082.17-2.2165-75

Advanced synthetic strategies have enabled the preparation of tetranuclear platinum complexes incorporating both bis(diphenylphosphino)acetylene and 2-(2-pyridyl)benzimidazole ligands [9] [10]. The synthesis involves sequential reaction of [Pt(Me)(DMSO)(pbz)] with [PtMe(Cl)(DMSO)₂] followed by addition of bis(diphenylphosphino)acetylene [9] [10]. This approach yields novel tetranuclear platinum complexes where the benzimidazole ligands function as both chelating and bridging units [9] [10].

The tetranuclear complex formation represents a remarkable example of cooperative ligand assembly [10]. In this structure, bis(diphenylphosphino)acetylene ligands coordinate between platinum centers in a bridging mode via phosphorus donor atoms, creating a cyclic tetranuclear platinum framework [10]. The resulting complex exhibits distorted square planar geometry around each platinum center with phosphorus-carbon-carbon-phosphorus fragments maintaining near-linear arrangements [10].

Kinetic studies of methyliodide oxidative addition to these binuclear complexes reveal two-step mechanisms involving sequential oxidation of each platinum center [6]. The first oxidative addition step proceeds approximately four times faster than the second step due to electronic effects transmitted through the bis(diphenylphosphino)acetylene bridge [6]. This observation demonstrates the electronic communication capabilities of the bridging ligand system [6].

Solvent-Mediated Strategies for Heterobimetallic Systems

Solvent-mediated synthetic approaches for heterobimetallic bis(diphenylphosphino)acetylene complexes represent advanced methodologies that exploit specific solvation effects to achieve selective metal assembly [11] [12]. These strategies enable the preparation of mixed-metal complexes that would be difficult or impossible to obtain through conventional synthetic routes [11].

The synthesis of heterobimetallic palladium-platinum complexes employs chloroform as the reaction medium for the assembly of mixed-metal frameworks [11]. The general procedure involves treatment of palladium(II) and platinum(II) chloride precursors with bis(diphenylphosphino)acetylene in chloroform solutions at room temperature [11]. The solvent plays a crucial role in stabilizing the heterobimetallic assembly through specific solvation interactions [11].

Chloroform demonstrates unique properties as a reaction medium for these transformations [11]. The solvent's moderate polarity and hydrogen-bonding capabilities facilitate the selective coordination of bis(diphenylphosphino)acetylene to different metal centers [11]. Additionally, chloroform's relatively low coordinating ability prevents competitive binding to the metal centers, allowing bis(diphenylphosphino)acetylene to function as the primary bridging ligand [11].

Solvent Effect Studies

SolventDielectric ConstantReaction Time (h)Heterobimetallic Yield (%)Selectivity
Chloroform4.812-1875-90High
Dichloromethane8.98-1560-75Moderate
Tetrahydrofuran7.624-3645-60Low
Acetonitrile37.548-7225-40Poor

The formation of heterobimetallic complexes demonstrates remarkable sensitivity to solvent polarity and coordinating ability [12]. High-polarity solvents such as acetonitrile significantly reduce reaction efficiency and selectivity due to competitive coordination to metal centers [12]. Conversely, non-polar solvents may not provide sufficient solvation to stabilize the ionic intermediates formed during the assembly process [12].

Temperature-controlled synthetic protocols have been developed for heterobimetallic systems requiring elevated reaction conditions [13]. These approaches typically employ temperatures between 373 and 473 Kelvin under controlled pressure conditions [14]. The elevated temperature conditions facilitate ligand exchange processes while maintaining structural integrity of the heterobimetallic framework [13].

Recent developments in solvent-mediated synthesis include the use of methanol solutions containing sodium azide for the preparation of heterometallic grid complexes [12]. This methodology involves immersion of preformed coordination polymers in saturated methanol solutions, leading to dissolution and reformation of the original structures into heterometallic assemblies [12]. The transformation proceeds through complete dissolution of the original crystals followed by cleavage and regeneration of coordination bonds [12].

The success of solvent-mediated strategies depends critically on the balance between solvent polarity, coordinating ability, and thermal stability [15]. Optimal solvents must provide sufficient solvation to facilitate metal-ligand exchange processes while avoiding excessive coordination that would interfere with bis(diphenylphosphino)acetylene binding [15]. Additionally, the solvent must remain chemically inert under the reaction conditions to prevent unwanted side reactions [15].

X-ray crystallographic analysis represents the cornerstone technique for definitive structural determination of bis(diphenylphosphino)acetylene bridged complexes. The crystallographic studies reveal fundamental molecular parameters that are crucial for understanding the coordination behavior and structural preferences of this versatile ligand [1] [2].

Fundamental Crystallographic Parameters

The pioneering crystallographic study by Bart established the essential structural framework for bis(diphenylphosphino)acetylene [1] [2]. The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions of a = 14.709 Å, b = 8.166 Å, c = 17.836 Å, and β = 95.13° [2]. The crystallographic refinement achieved an R factor of 0.061, indicating excellent data quality with 2717 independent reflections collected using a Hilger-Watts linear diffractometer [2].

Molecular Geometry and Bond Parameters

The crystallographic analysis reveals that bis(diphenylphosphino)acetylene adopts a distinctive molecular geometry characterized by pyramidal phosphorus centers [2]. The mean phosphorus-carbon (acetylene) bond length measures 1.765 Å, while the phosphorus-carbon (phenyl) bond lengths average 1.832 Å [2]. These bond distances reflect the different hybridization states and electronic environments of the carbon atoms in the molecule.

The carbon-phosphorus-carbon bond angle at each phosphorus center measures 101.1° with a standard error of ±0.2° [2]. This angle deviation from the ideal tetrahedral angle indicates significant steric and electronic influences from the phenyl substituents and the acetylene backbone. Notably, the molecule possesses no overall symmetry despite containing two equivalent phosphorus-containing moieties [2].

Torsional Relationships and Electronic Interactions

A particularly significant structural feature revealed by crystallographic analysis is the torsion angle between the directions of the polar axes of the phosphorus lone-pair orbitals, which measures approximately 90° [2]. This orthogonal arrangement has profound implications for the coordination chemistry of bis(diphenylphosphino)acetylene, as it influences how the ligand can bridge metal centers and adopt various coordination modes.

The crystallographic data suggests significant π-interaction between the phosphorus atoms and the acetylenic group, which accounts for the observed molecular geometry [2]. This electronic interaction manifests in the asymmetric orientation of the benzene rings about the phosphorus-carbon bonds, contributing to the lack of molecular symmetry [2].

Bridged Complex Crystallography

Crystallographic studies of bis(diphenylphosphino)acetylene bridged complexes reveal diverse structural motifs. For platinum(II) complexes, the ligand frequently adopts bridging coordination modes that result in dinuclear species with double-bridged architectures [3]. Crystal structure determinations show that the bis(diphenylphosphino)acetylene ligand can accommodate various metal-metal distances while maintaining its structural integrity [3].

In dicobalt carbonyl complexes, crystallographic analysis reveals that bis(diphenylphosphino)acetylene functions as both a chelating and bridging ligand simultaneously [4]. The crystal structure shows the formation of complex multinuclear assemblies with precise geometric arrangements determined by the ligand's conformational flexibility [4].

Temperature and Environmental Effects

Crystallographic studies conducted at different temperatures provide insights into the thermal behavior of bis(diphenylphosphino)acetylene complexes. Low-temperature crystallography (typically 150-293 K) reveals enhanced structural precision and reduced thermal motion, allowing for more accurate determination of bond lengths and angles [5] [6].

The crystallographic analysis demonstrates that bis(diphenylphosphino)acetylene complexes maintain their structural integrity across a range of crystallization conditions, though solvate formation can influence packing arrangements and intermolecular interactions [6] [5].

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ³¹P, ¹⁹⁵Pt)

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the solution-phase structure and dynamic behavior of bis(diphenylphosphino)acetylene complexes. The combination of ¹H, ³¹P, and ¹⁹⁵Pt Nuclear Magnetic Resonance techniques offers unique insights into electronic environments, coordination modes, and molecular dynamics that complement crystallographic data [7] [8].

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

¹H Nuclear Magnetic Resonance spectroscopy of bis(diphenylphosphino)acetylene reveals characteristic aromatic proton signals in the range of 7.2-7.6 parts per million, corresponding to the phenyl substituents on the phosphorus centers [9]. The integration patterns and coupling constants provide information about the molecular symmetry and conformational dynamics in solution.

In bridged complexes, ¹H Nuclear Magnetic Resonance analysis shows distinct chemical shift changes upon metal coordination, particularly for protons in ortho positions to the phosphorus centers [7]. These chemical shift variations reflect the electronic influence of metal coordination on the aromatic ring systems.

Temperature-dependent ¹H Nuclear Magnetic Resonance studies reveal fluxional behavior in some bis(diphenylphosphino)acetylene complexes, indicating rapid exchange processes between different coordination modes or conformational states [8]. The coalescence temperatures provide activation energy information for these dynamic processes.

³¹P Nuclear Magnetic Resonance Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance spectroscopy serves as the most informative technique for characterizing bis(diphenylphosphino)acetylene complexes due to the high sensitivity of phosphorus chemical shifts to coordination environment changes [10] [11]. The ³¹P Nuclear Magnetic Resonance chemical shifts for free bis(diphenylphosphino)acetylene typically appear around -27 to -16 parts per million, depending on the solvent and temperature [9] [12].

Upon metal coordination, dramatic downfield shifts occur in the ³¹P Nuclear Magnetic Resonance spectra, with coordinated phosphorus centers appearing in the range of +20 to +60 parts per million [8] [7]. The magnitude of these shifts correlates with the electron-withdrawing ability of the coordinated metal center and the overall coordination geometry.

For platinum complexes, ³¹P Nuclear Magnetic Resonance spectroscopy reveals characteristic platinum-phosphorus coupling patterns. The one-bond ³¹P-¹⁹⁵Pt coupling constants typically range from 2000 to 4000 Hz, providing direct evidence for phosphorus-platinum bond formation [7] [13]. These coupling constants are sensitive to the trans influence of other ligands and the oxidation state of the platinum center.

In dinuclear bridged complexes, ³¹P Nuclear Magnetic Resonance spectra often display complex multipicity patterns resulting from phosphorus-phosphorus coupling across the bis(diphenylphosphino)acetylene bridge [8]. The coupling constants provide information about the electronic communication between metal centers through the ligand backbone.

¹⁹⁵Pt Nuclear Magnetic Resonance Spectroscopic Studies

¹⁹⁵Pt Nuclear Magnetic Resonance spectroscopy provides direct information about the platinum coordination environment in bis(diphenylphosphino)acetylene complexes [14] [13]. The chemical shift range for platinum(II) complexes typically spans from -2000 to -3000 parts per million, with the exact position depending on the overall ligand set and geometry [13].

The ¹⁹⁵Pt chemical shift anisotropy tensor is highly sensitive to the electronic structure around platinum, making it a valuable reporter for probing the local chemical environment [14]. Dynamic Nuclear Polarization enhanced ¹⁹⁵Pt Nuclear Magnetic Resonance techniques have enabled the study of supported platinum complexes with bis(diphenylphosphino)acetylene ligands [14].

Indirect detection methods using ¹H or ³¹P nuclei have proven effective for obtaining ¹⁹⁵Pt Nuclear Magnetic Resonance information with enhanced sensitivity [14]. These techniques are particularly valuable for studying platinum complexes with low concentrations or limited sample availability.

Coupling Pattern Analysis

The analysis of coupling patterns in multinuclear Nuclear Magnetic Resonance spectra provides detailed information about molecular connectivity and electronic interactions. In bis(diphenylphosphino)acetylene complexes, the coupling between ³¹P and ¹⁹⁵Pt nuclei reveals the coordination geometry and electronic structure of the metal-ligand interactions [8] [7].

Homonuclear ³¹P-³¹P coupling across the acetylene bridge provides information about the electronic communication between the two phosphorus centers [15]. These coupling constants are typically small (less than 50 Hz) but provide valuable insights into the electronic properties of the acetylene backbone.

Solvent and Temperature Effects

Nuclear Magnetic Resonance studies conducted in different solvents reveal the influence of intermolecular interactions on the electronic properties of bis(diphenylphosphino)acetylene complexes [15] [16]. Polar solvents often cause small but measurable changes in chemical shifts, reflecting solvation effects on the molecular electronic structure.

Temperature-dependent Nuclear Magnetic Resonance studies provide information about conformational dynamics and ligand exchange processes [17]. Variable-temperature experiments reveal activation barriers for intramolecular rearrangements and intermolecular exchange reactions.

Comparative Infrared and Ultraviolet-Visible Spectral Signatures

Infrared and Ultraviolet-Visible spectroscopy provide complementary information about the vibrational and electronic properties of bis(diphenylphosphino)acetylene complexes. These techniques are particularly valuable for identifying coordination modes, monitoring structural changes, and characterizing electronic transitions in both the free ligand and its metal complexes [18] [19].

Infrared Spectroscopic Analysis

Infrared spectroscopy of bis(diphenylphosphino)acetylene reveals characteristic absorption bands that serve as fingerprints for structural identification [18]. The most diagnostic vibrational mode is the carbon-carbon triple bond stretch, which appears as a strong absorption in the region of 2100-2200 cm⁻¹ [20] [21].

The acetylene stretching frequency in free bis(diphenylphosphino)acetylene appears at approximately 2156 cm⁻¹ [18]. This frequency is influenced by the electron-donating properties of the diphenylphosphino substituents, which increase electron density in the carbon-carbon triple bond and slightly lower the stretching frequency compared to simple alkynes [21].

Upon metal coordination, significant changes occur in the infrared spectrum. The carbon-carbon triple bond stretching frequency typically shifts to lower wavenumbers (2050-2100 cm⁻¹) due to back-bonding interactions between the metal centers and the acetylene π-system [18]. The magnitude of this shift correlates with the extent of metal-to-ligand back-bonding.

Phosphorus-phenyl stretching vibrations appear in the region of 1400-1600 cm⁻¹, while phosphorus-carbon stretching modes involving the acetylene carbon appear around 1200-1300 cm⁻¹ [18]. These bands shift upon metal coordination, providing information about changes in the phosphorus coordination environment.

Far-Infrared Spectroscopic Studies

Far-infrared spectroscopy (400-200 cm⁻¹) provides information about metal-phosphorus and metal-ligand vibrational modes in bis(diphenylphosphino)acetylene complexes [18]. The metal-phosphorus stretching frequencies typically appear in the range of 300-500 cm⁻¹, with the exact position depending on the metal center and coordination geometry.

For bridged dinuclear complexes, far-infrared spectroscopy reveals multiple metal-phosphorus stretching modes due to the presence of different coordination environments [18]. The splitting patterns and relative intensities provide insights into the symmetry and electronic structure of the bridged complexes.

Ultraviolet-Visible Spectroscopic Characterization

Ultraviolet-Visible spectroscopy of bis(diphenylphosphino)acetylene complexes reveals electronic transitions associated with both the ligand and the metal centers [22] [19]. The free ligand displays absorption bands in the ultraviolet region (250-300 nm) corresponding to π-π* transitions in the phenyl rings and the acetylene moiety [22].

Metal complexes often exhibit additional absorption bands in the visible region due to metal-to-ligand charge transfer transitions and ligand-to-metal charge transfer transitions [23] [19]. These bands are sensitive to the oxidation state of the metal center and the overall coordination geometry.

For platinum complexes, spin-forbidden transitions often appear as weak absorption bands in the near-ultraviolet region [19]. These transitions provide information about the electronic structure and can be correlated with luminescence properties in some cases.

Vibrational Mode Assignment

Detailed vibrational analysis of bis(diphenylphosphino)acetylene complexes requires careful assignment of observed frequencies to specific molecular motions [21] [24]. Computational methods, particularly Density Functional Theory calculations, have proven valuable for supporting experimental vibrational assignments [21].

The acetylene carbon-carbon stretching mode is typically the most intense and easily assignable infrared band [20] [24]. However, coupling with other vibrational modes can complicate the analysis, particularly in large molecular systems with multiple acetylene units [24].

Isotopic substitution studies, particularly using ¹³C-labeled acetylene carbons, provide definitive assignments for carbon-carbon stretching modes [15]. These studies confirm the vibrational assignments and enable more detailed analysis of vibrational coupling effects.

Solvent and Matrix Effects

The spectroscopic properties of bis(diphenylphosphino)acetylene complexes are influenced by the surrounding environment [22] [25]. Solvent effects on infrared spectra are generally minimal for the carbon-carbon triple bond stretching frequency, but can be more significant for other vibrational modes [25].

Matrix isolation infrared spectroscopy provides information about the intrinsic vibrational properties of bis(diphenylphosphino)acetylene in the absence of intermolecular interactions [26]. These studies reveal subtle changes in vibrational frequencies that occur due to molecular association in solution or solid state.

Comparative Analysis with Related Compounds

Comparative infrared and Ultraviolet-Visible studies of bis(diphenylphosphino)acetylene with related diphosphine ligands provide insights into the unique electronic properties conferred by the acetylene backbone [23] [27]. The acetylene group introduces distinctive electronic characteristics that differentiate it from alkyl-bridged diphosphines.

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5112-95-8

Wikipedia

Ethynylenebis(diphenylphosphine)

Dates

Last modified: 08-16-2023

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